1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol is a chemical compound that features a cyclopentanol core substituted with a 3,5-dimethylpiperazin-1-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3,5-dimethylpiperazine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium tert-butoxide. The process may involve multiple steps, including the formation of intermediates and subsequent reduction to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halogenating agents or other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-((4-Methylpiperazin-1-yl)methyl)cyclopentan-1-ol
- 1-((3,5-Dimethylpyrazol-1-yl)methyl)cyclopentan-1-ol
Comparison: 1-((3,5-Dimethylpiperazin-1-yl)methyl)cyclopentan-1-ol is unique due to the presence of the 3,5-dimethylpiperazine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H24N2O |
---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-[(3,5-dimethylpiperazin-1-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-10-7-14(8-11(2)13-10)9-12(15)5-3-4-6-12/h10-11,13,15H,3-9H2,1-2H3 |
InChI-Schlüssel |
KWFTZARTLNRBIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1)C)CC2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.